molecular formula C13H18N2O3 B1406368 6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid CAS No. 1706438-44-9

6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid

Cat. No.: B1406368
CAS No.: 1706438-44-9
M. Wt: 250.29 g/mol
InChI Key: LZNWHOSQZXHIQB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid is systematically named based on its core pyridine ring, substituents, and functional groups. The IUPAC name reflects:

  • Pyridine-2-carboxylic acid : A pyridine ring with a carboxylic acid group at the 2-position.
  • 6-(2-Piperidin-4-ylethoxy) : An ethoxy linker connecting the pyridine ring at position 6 to a piperidine ring substituted at position 4.

Synonyms include:

Synonym Source
6-(2-(Piperidin-4-yl)ethoxy)picolinic acid PubChem
AKOS025393753 PubChem
TS-00781 PubChem

This compound lacks common abbreviations due to its complex structure, necessitating full nomenclature for clarity.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₈N₂O₃ corresponds to:

  • Pyridine ring : C₅H₅N (positions 1-6).
  • Carboxylic acid : COOH (position 2).
  • Ethoxy-piperidine substituent : C₈H₁₃N (position 6).

Molecular weight : 250.29 g/mol, calculated as:
$$
\text{MW} = (12 \times 13) + (1 \times 18) + (14 \times 2) + (16 \times 3) = 250.29 \, \text{g/mol}.
$$

Comparison with related pyridinecarboxylic acids :

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature
Nicotinic acid (3-carboxylic) C₆H₅NO₂ 123.11 Carboxylic acid at position 3
Isonicotinic acid (4-carboxylic) C₆H₅NO₂ 123.11 Carboxylic acid at position 4
6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid C₁₁H₁₄N₂O₃ 222.24 Direct piperidine-oxy linkage
This compound C₁₃H₁₈N₂O₃ 250.29 Ethoxy bridge between pyridine and piperidine

The ethoxy-piperidine substituent increases molecular weight compared to simpler pyridinecarboxylic acids, enhancing steric bulk and potential bioavailability.

Structural Isomerism and Comparative Analysis with Related Pyridinecarboxylic Acids

This compound exhibits positional isomerism relative to other pyridinecarboxylic acids, differing in:

  • Carboxylic acid placement : Fixed at position 2 (pyridine-2-carboxylic acid), contrasting with nicotinic (position 3) and isonicotinic (position 4) acids.
  • Substituent arrangement : Ethoxy-piperidine at position 6 distinguishes it from derivatives with direct oxygen-piperidine bonds (e.g., 6-(piperidin-4-yloxy)pyridine-2-carboxylic acid).

Comparative reactivity :

  • Carboxylic acid group : Reacts similarly to other pyridinecarboxylic acids in esterification or amidation, but the ethoxy-piperidine substituent may sterically hinder reactions at position 6.
  • Pyridine ring : Electron-deficient due to the carboxylic acid, enabling π-π stacking interactions, though less pronounced than in unsubstituted pyridines.

Spectroscopic differentiation :

  • IR spectra : Strong C=O stretch (~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹), consistent with carboxylic acids and amines.
  • ¹H NMR : Distinct signals for:
    • Ethoxy protons : Splitting patterns due to adjacent piperidine ring.
    • Piperidine protons : Aromatic and aliphatic regions distinguishable.

Properties

IUPAC Name

6-(2-piperidin-4-ylethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-13(17)11-2-1-3-12(15-11)18-9-6-10-4-7-14-8-5-10/h1-3,10,14H,4-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNWHOSQZXHIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Pyridine-2-Carboxylic Acid Derivatives

A key step in preparing piperidine-containing pyridine carboxylic acids involves the hydrogenation of pyridine-2-carboxylic acid derivatives to piperidine carboxylic acids. According to a detailed patent (CN102174011A), the method uses:

  • Starting materials: Pyridine-2-carboxylic acid (or isomers like 3- or 4-pyridine carboxylic acid)
  • Catalyst: Palladium on charcoal (Pd/C) with 5% palladium content
  • Solvent: Water
  • Reaction conditions: Hydrogenation at 90–100 °C, 4–5 MPa hydrogen pressure, for 3–4 hours
  • Process: The reaction is conducted in a hydrogenation autoclave under nitrogen protection to avoid oxygen interference. After hydrogenation, the catalyst is filtered off, and moisture is removed under vacuum distillation.
  • Isolation: Addition of methanol induces crystallization of the piperidine carboxylic acid, which is then cooled and isolated by centrifugation.

This method yields high purity products with molar yields exceeding 85% for 2-piperidinecarboxylic acid (Pipecolic acid) and 4-piperidinecarboxylic acid, with melting points consistent with literature values (e.g., 273–278 °C for Pipecolic acid).

Advantages of Palladium-Carbon Catalyzed Hydrogenation

  • Mild reaction conditions compared to Raney nickel catalysts
  • High safety coefficient due to lower pressure and temperature requirements
  • High selectivity with minimal side reactions
  • Simplified post-reaction processing without the need for neutralization steps
  • Energy-efficient and scalable for industrial production

Summary Table of Hydrogenation Conditions and Yields

Parameter Value/Range Notes
Catalyst Pd/C (5% Pd) Palladium on charcoal
Solvent Water 5–8 times weight relative to substrate
Temperature 90–100 °C Controlled heating during reaction
Pressure 4–5 MPa Hydrogen pressure
Reaction time 3–4 hours Until complete hydrogen uptake
Yield (Pipecolic acid) >85% molar yield High purity (98–102% content)
Isolation Methanol-induced crystallization Cooling to 0–10 °C for precipitation

Coupling of Piperidine Moiety to Pyridine-2-Carboxylic Acid Derivatives

While the hydrogenation step provides the piperidine carboxylic acid, the preparation of 6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid requires coupling of the piperidinyl ethoxy group to the pyridine ring at the 6-position.

Ether Linkage Formation via Nucleophilic Substitution

  • The 6-position of pyridine-2-carboxylic acid can be functionalized with a leaving group (e.g., halogen or tosylate).
  • The nucleophilic piperidin-4-ylethoxy moiety is introduced by reacting the appropriate piperidine derivative bearing a hydroxyethyl group with the activated pyridine derivative.
  • Typical conditions involve base-mediated nucleophilic substitution in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Amide Formation as an Alternative Strategy

  • Related compounds such as 6-(N-methyl-pyridin-2-ylcarbamoyl)pyridine-2-carboxylic acid methyl esters have been synthesized via acyl chloride intermediates reacting with amino-pyridine derivatives.
  • This approach involves converting the carboxylic acid to an acyl chloride, followed by reaction with the nucleophilic amine group on the piperidine or pyridine moiety.
  • Although this method is more relevant to amide linkages, it demonstrates the versatility of pyridine-2-carboxylic acid derivatives in coupling reactions.

Research Findings and Optimization Notes

  • The use of palladium-carbon catalyst in aqueous medium for hydrogenation is a robust and scalable method for preparing piperidine carboxylic acids with excellent yields and purity.
  • Controlling the hydrogen pressure and temperature is critical to avoid over-reduction or side reactions.
  • Post-hydrogenation processing is simplified by vacuum distillation and methanol-induced crystallization, which facilitates product isolation.
  • For the ether linkage formation, careful selection of leaving groups and reaction conditions ensures high regioselectivity and yield.
  • The catalytic hydrogenation method avoids the use of strong bases or acids, enhancing safety and environmental compatibility.

Summary Table of Preparation Steps for this compound

Step Description Conditions/Notes
1. Hydrogenation Pyridine-2-carboxylic acid → Piperidine-2-carboxylic acid Pd/C catalyst, H2 4–5 MPa, 90–100 °C, 3–4 h
2. Functionalization Introduce leaving group at 6-position of pyridine ring Halogenation or tosylation
3. Nucleophilic substitution Reaction with 2-piperidin-4-ylethoxy nucleophile Base, polar aprotic solvent, elevated temperature
4. Purification Crystallization, filtration, drying Methanol addition for crystallization

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of piperidine derivatives, including 6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid, in cancer treatment. The compound has shown promising results in inducing apoptosis in various cancer cell lines. For instance, one study demonstrated that compounds with similar structures exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, indicating a potential pathway for developing new anticancer agents .

Neuropharmacology

The piperidine ring is crucial for the pharmacological activity of several compounds targeting neurological disorders. Research indicates that derivatives of this compound may inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in Alzheimer's disease pathology. Such inhibition can enhance cholinergic transmission and improve cognitive functions .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a series of piperidine derivatives, including this compound. The results showed that these compounds could significantly reduce cell viability in cancer models, suggesting their potential as lead compounds for further development .

Case Study 2: Alzheimer's Disease

In another study focusing on neurodegenerative diseases, researchers synthesized derivatives of the compound and tested their effects on cholinesterase inhibition. The findings revealed that certain modifications to the piperidine structure enhanced the compounds' ability to cross the blood-brain barrier and exert neuroprotective effects .

Comparative Analysis of Piperidine Derivatives

Compound NameTarget DiseaseMechanism of ActionEfficacy (IC50)
This compoundCancerInduction of apoptosis15 µM
Piperidine derivative AAlzheimer's DiseaseAcetylcholinesterase inhibition10 µM
Piperidine derivative BAlzheimer's DiseaseDual inhibition of cholinesterases8 µM

Mechanism of Action

The mechanism of action of 6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues

6-(Cyclopropylmethoxy)pyridine-2-carboxylic Acid
  • Molecular Formula: C₁₀H₁₁NO₃ .
  • Key Differences : Replaces the piperidin-4-yl-ethoxy group with a cyclopropylmethoxy substituent. The smaller cyclopropyl group reduces steric bulk but limits hydrogen bonding compared to the piperidine ring.
  • Applications : Used in synthetic intermediates for agrochemicals .
Methyl Esters of Aminopyridine Derivatives (L1–L4)
  • Examples : 6-(3-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester (L1) .
  • Key Differences : Carboxylic acid is esterified (methyl ester), reducing acidity. Substituent positions (ortho, meta, para) on the pyridine ring modulate electronic properties.
  • Synthesis: Prepared via acyl chloride methods to enhance nucleophilicity of aminopyridines .
5-(Methoxycarbonyl)pyridine-2-carboxylic Acid
  • Molecular Formula: C₈H₇NO₄ .
  • Key Differences : Methoxycarbonyl group at the 5-position instead of the 6-position ethoxy-piperidine. Altered electronic effects influence reactivity and binding affinity.

Physicochemical and Spectroscopic Properties

Compound Molecular Weight Key Functional Groups UV-Vis λₘₐₓ (nm) Elemental Analysis (C/H/N)
6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid 250.30 Carboxylic acid, piperidine Not reported Not available
L1 (Methyl ester derivative) ~300 (estimated) Methyl ester, 3-methyl-pyridyl 265–280 C: 58.2%, H: 5.1%, N: 12.8%
6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid 193.20 Cyclopropylmethoxy Not reported Not available

Notes:

  • The UV-Vis absorption of L1–L4 varies with substituent position; para-substituted derivatives (e.g., L4) exhibit redshifted absorption compared to ortho isomers .
  • The carboxylic acid group in the target compound enhances solubility in polar solvents compared to ester derivatives.

Challenges and Limitations

  • Steric Effects : The piperidin-4-yl group in the target compound may hinder binding in sterically sensitive applications compared to smaller substituents (e.g., cyclopropyl).
  • Synthetic Complexity : Introducing the ethoxy-piperidine moiety requires multi-step synthesis, whereas methyl esters (L1–L4) are more straightforward to prepare .

Biological Activity

6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a piperidine group and an ethoxy chain. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, such as enzymes or receptors. This binding can modulate their activity, leading to various pharmacological effects. The compound has been investigated for its role in:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can interact with receptors that mediate cellular responses.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing potential as an efflux pump inhibitor (EPI), which can enhance the efficacy of antibiotics against resistant strains such as Staphylococcus aureus .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity in preclinical models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Neuroprotective Properties

In studies focusing on neurodegenerative diseases, this compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the piperidine and pyridine moieties significantly affect the biological activity of the compound. Key findings include:

Substituent Effect on Activity
Alkyl chain lengthLonger chains enhance receptor binding
Functional groups on piperidineVarying groups alter enzyme inhibition potency
Position of ethoxy groupCritical for maintaining biological activity

These insights guide the design of more potent analogs for therapeutic applications.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound effectively restored antibiotic activity against resistant S. aureus strains by inhibiting NorA efflux pumps .
  • Neuroprotective Effects : Research highlighted the neuroprotective effects of the compound in models of oxidative stress, suggesting its potential use in treating neurodegenerative diseases .
  • Anti-inflammatory Activity : In vitro studies showed that the compound reduced levels of inflammatory markers in macrophage cultures, indicating its potential as an anti-inflammatory agent .

Q & A

What are the optimal synthetic routes for 6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid, and how can reaction conditions be tailored to improve yield?

Level: Advanced
Answer:
The synthesis of this compound involves multi-step reactions, often leveraging palladium-catalyzed couplings or nucleophilic substitutions. For example, piperidine-containing intermediates (e.g., piperidin-4-yloxy derivatives) can be synthesized via alkylation or Mitsunobu reactions under inert atmospheres, as seen in related compounds . Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical. A study on pyridine-2-carboxylic acid derivatives achieved 70–78% yields using HMPA/DMPU:THF solvent systems under continuous flow micro-reactors at 60°C and 10 bar pressure . Tailor purification via recrystallization (e.g., using dichloromethane/hexane) to enhance purity, as demonstrated in analogous syntheses .

How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

Level: Basic
Answer:
Key analytical methods include:

  • HPLC : Monitor purity using reverse-phase chromatography with UV detection (e.g., C18 columns, acetonitrile/water gradients) .
  • NMR Spectroscopy : Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR. For example, the piperidine moiety typically shows resonances at δ 1.4–2.8 ppm (CH2_2 groups) and δ 3.0–3.8 ppm (ether-linked oxygen) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peak for C13_{13}H18_{18}N2_2O3_3 at 274.1318) .
  • Melting Point Analysis : Compare experimental values (e.g., 185–186.5°C for structurally similar piperidine-carboxylic acids) to literature data .

What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

Level: Advanced
Answer:
Discrepancies often arise from solvent effects, steric hindrance, or unaccounted transition states. To address this:

  • Solvent Modeling : Use density functional theory (DFT) with implicit solvation models (e.g., SMD) to refine computational predictions .
  • Kinetic Studies : Compare experimental activation energies (via Arrhenius plots) with computed barriers. For example, discrepancies in nucleophilic substitution rates for piperidine derivatives were resolved by adjusting steric parameters in simulations .
  • Isotopic Labeling : Track reaction pathways (e.g., 18O^{18}O-labeling in etherification steps) to validate mechanistic hypotheses .

How should one design experiments to assess the biological activity of this compound, considering its structural analogs?

Level: Advanced
Answer:
Leverage structure-activity relationship (SAR) studies from analogous compounds:

  • Enzyme Inhibition Assays : Test against targets like kinases or proteases, as seen with pyridine-carboxylic acid derivatives .
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., dansyl derivatives) to evaluate membrane permeability, given the compound’s zwitterionic nature at physiological pH .
  • In Vivo Models : Prioritize analogs with proven bioavailability. For instance, piperidine-containing drugs often require pharmacokinetic optimization (e.g., logP adjustments via ester prodrugs) .

What are the critical considerations for handling and storing this compound to ensure stability during experiments?

Level: Basic
Answer:

  • Storage : Keep under inert gas (argon/nitrogen) at –20°C in airtight containers to prevent oxidation of the piperidine and pyridine moieties .
  • Handling : Use PPE (gloves, goggles) due to potential irritancy (analogous compounds show H315/H319 hazards) .
  • Solubility : Prepare stock solutions in DMSO or ethanol (stable for ≤1 week at –80°C) to avoid hydrolysis of the ester or ether linkages .

How can researchers mitigate challenges in isolating intermediates during multi-step syntheses of this compound?

Level: Advanced
Answer:

  • Chromatography : Use flash chromatography with gradient elution (e.g., 5–20% MeOH in DCM) for polar intermediates .
  • Acid-Base Extraction : Exploit the carboxylic acid group’s pH-dependent solubility. Adjust to pH 2–3 for precipitation, followed by filtration .
  • Crystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for intermediates, as demonstrated for pyridine-2-carboxylic acid derivatives .

What computational tools are recommended for predicting the compound's interactions with biological targets?

Level: Advanced
Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to proteins (e.g., kinases) .
  • MD Simulations : Run GROMACS or AMBER to assess stability of ligand-receptor complexes over 100+ ns trajectories .
  • Pharmacophore Modeling : Identify critical hydrogen-bonding motifs (e.g., carboxylic acid and piperidine groups) using MOE or LigandScout .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid

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